

A Comparative Guide to the Spectroscopic Properties of 3-Substituted-1,2-Thiazoles

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Compound of Interest

Compound Name: 3-(methoxymethoxy)-1,2-thiazole

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data for a series of 3-substituted-1,2-thiazoles, specifically focusing on derivatives bearing amino, hydroxyl, chloro, and bromo functionalities. The information presented herein is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of these heterocyclic compounds in medicinal chemistry and drug discovery.

Introduction

The 1,2-thiazole scaffold is a privileged heterocycle in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The nature of the substituent at the 3-position of the 1,2-thiazole ring can significantly influence the molecule's physicochemical properties and biological activity. Understanding the spectroscopic characteristics of these compounds is crucial for their unambiguous identification, purity assessment, and structure-activity relationship (SAR) studies.

This guide summarizes the available spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for 3-amino-, 3-hydroxy-, 3-chloro-, and 3-bromo-1,2-thiazole and their close derivatives. Detailed experimental protocols for their synthesis and characterization are also provided.



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Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for the title compounds. It is important to note that a complete set of directly comparable data for the parent 3-substituted-1,2-thiazoles is not readily available in the literature. Therefore, data for structurally similar derivatives are included and specified where applicable.

Table 1: ¹H NMR Spectroscopic Data (δ, ppm)



Substituent at C3	H4	Н5	Other Protons	Reference Compound
-NH2	~7.0-7.5	~6.5-7.0	-	Data for 2- amino-4- substituted- thiazoles are more common, showing thiazole protons in this range.[1]
-ОН	-	-	-	Data for the parent 3-hydroxy-1,2-thiazole is scarce; often exists in tautomeric forms.
-Cl	~7.8	~7.4	-	Data for related 3-chloro-1,2,5- thiadiazole shows a proton signal around 8.5 ppm.
-Br	-	-	-	No specific ¹ H NMR data found for the parent 3- bromo-1,2- thiazole.

Table 2: 13 C NMR Spectroscopic Data (δ , ppm)



Substituent at C3	C3	C4	C5	Reference Compound
-NH2	~170	~110	~150	Data for 2- amino-4-methyl- thiazole shows C2 at 169.2, C4 at 153.4, and C5 at 111.1 ppm.[1]
-ОН	-	-	-	Data not readily available.
-Cl	-	-	-	Data not readily available.
-Br	-	-	-	Data not readily available.

Table 3: IR Spectroscopic Data (cm⁻¹)

Substituent at C3	Key Absorptions	Reference Compound
-NH ₂	~3400-3200 (N-H str), ~1620 (C=N str)	IR spectra of various 2- aminothiazole derivatives show characteristic N-H and C=N stretching frequencies.[1][2]
-OH	~3400 (O-H str), ~1650 (C=O str, keto tautomer)	-
-Cl	-	IR spectrum of 3-chloro-4- fluoro-1,2,5-thiadiazole has been reported, but direct comparison is difficult.
-Br	-	-

Table 4: Mass Spectrometry Data (m/z)



Substituent at C3	Molecular Ion [M]+	Key Fragmentation
-NH ₂	100.14	-
-OH	101.13	-
-Cl	119.58 (³⁵ Cl), 121.58 (³⁷ Cl)	-
-Br	163.03 (⁷⁹ Br), 165.03 (⁸¹ Br)	-

Experimental Protocols

The synthesis of 3-substituted-1,2-thiazoles can be challenging. Below are representative protocols for the synthesis of the parent compounds or their close derivatives.

1. Synthesis of 3-Amino-1,2-thiazole Derivatives:

The Hantzsch thiazole synthesis is a widely used method for the preparation of thiazoles, including aminothiazoles.[3]

- Reaction: A typical procedure involves the reaction of an α -haloketone or α -haloaldehyde with a thiourea derivative.
- General Procedure: To a solution of the α-halocarbonyl compound in a suitable solvent (e.g., ethanol), an equimolar amount of thiourea is added. The mixture is heated under reflux for several hours. After cooling, the product is typically isolated by precipitation or extraction.
- 2. Synthesis of 3-Chloro-1,2-benzisothiazole:

A method for the synthesis of 3-chloro-1,2-benzisothiazole has been patented.[4]

- Reaction: 1,2-benzisothiazolin-3-one is reacted with bis(trichloromethyl) carbonate in the presence of an organic amine catalyst.
- General Procedure: 1,2-benzisothiazolin-3-one, bis(trichloromethyl) carbonate, and an
 organic amine catalyst (e.g., tetramethylguanidine) are dissolved in an organic solvent (e.g.,
 chlorobenzene). The mixture is heated to 80-130°C until the reaction is complete, as
 monitored by TLC. The product is then isolated.



3. Synthesis of Brominated Thiazoles:

Sequential bromination and debromination methods are often employed for the synthesis of bromothiazoles.[5]

- Reaction: This can involve the diazotization of an aminothiazole followed by a Sandmeyertype reaction with a bromide source.
- General Procedure: 2-Aminothiazole is treated with sodium nitrite in the presence of a strong acid (e.g., HBr) at low temperatures to form the diazonium salt. This is then reacted with a solution of copper(I) bromide to yield the corresponding bromothiazole.

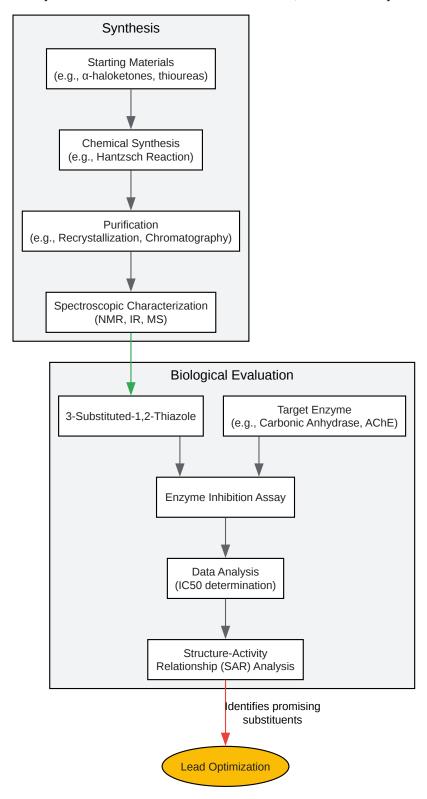
Biological Activity and Signaling Pathway

Thiazole derivatives are known to interact with various biological targets. A common mechanism of action is the inhibition of key enzymes involved in disease progression. For instance, aminothiazole derivatives have been shown to inhibit enzymes such as carbonic anhydrase, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE).

Below is a generalized workflow illustrating the process from the synthesis of 3-substituted-1,2-thiazoles to the evaluation of their enzyme inhibitory activity.



Workflow for Synthesis and Evaluation of 3-Substituted-1,2-Thiazole Enzyme Inhibitors



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Caption: Synthesis and evaluation workflow for 3-substituted-1,2-thiazole enzyme inhibitors.



This diagram illustrates the typical path from the chemical synthesis and purification of 3-substituted-1,2-thiazoles, through their spectroscopic characterization, to their biological evaluation as enzyme inhibitors. The results of these assays inform structure-activity relationship (SAR) studies, which in turn guide the design and synthesis of more potent and selective inhibitors.

Conclusion

This guide provides a consolidated overview of the spectroscopic properties of 3-substituted-1,2-thiazoles. While a complete and directly comparable dataset for the simplest amino, hydroxyl, chloro, and bromo derivatives remains elusive in the public domain, the provided information on related structures and synthetic methodologies offers a solid foundation for researchers in this field. The diverse biological activities of thiazole derivatives, particularly as enzyme inhibitors, underscore the importance of continued research into the synthesis and characterization of novel analogs. The experimental protocols and the illustrative workflow are intended to aid in the rational design and development of new therapeutic agents based on the 1,2-thiazole scaffold.

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